molecular formula C16H15N3OS B5467663 5-(4-aminophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine

5-(4-aminophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine

Cat. No. B5467663
M. Wt: 297.4 g/mol
InChI Key: IPSNILYQRHKJBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-aminophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine is a chemical compound that belongs to the thiazole family. It has gained significant attention in the scientific research community due to its potential use in various fields, including drug discovery, medicinal chemistry, and biochemistry.

Mechanism of Action

The mechanism of action of 5-(4-aminophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to have antioxidant properties, which may help protect against oxidative stress. Additionally, it has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(4-aminophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine is its ease of synthesis. The compound can be synthesized in a laboratory setting using relatively simple procedures. Additionally, the compound has been extensively studied for its potential use in drug discovery, which makes it a valuable tool for researchers in this field.
One of the limitations of this compound is its limited solubility in water. This can make it difficult to work with in certain experiments. Additionally, the compound has not been extensively studied for its potential side effects, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 5-(4-aminophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine. One area of research is the development of new derivatives of the compound with improved properties such as increased solubility and potency. Another area of research is the investigation of the compound's potential use in treating other diseases such as diabetes and cardiovascular disease. Additionally, the compound's potential use as a diagnostic tool for cancer and other diseases is an area of interest. Further research is needed to fully understand the compound's mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 5-(4-aminophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine involves the reaction of 4-methoxyphenacyl bromide with thiourea to form 4-(4-methoxyphenyl)-1,3-thiazol-2-amine. The intermediate product is then reacted with 4-nitroaniline to form this compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

5-(4-aminophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine has been extensively studied for its potential use in drug discovery. It has been shown to exhibit antitumor, antifungal, and antibacterial activities. The compound has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been studied for its potential use as an anti-inflammatory agent.

properties

IUPAC Name

5-(4-aminophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-20-13-8-4-10(5-9-13)14-15(21-16(18)19-14)11-2-6-12(17)7-3-11/h2-9H,17H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSNILYQRHKJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)N)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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